4-(3,5-Difluorophenyl)butan-2-ol
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Overview
Description
4-(3,5-Difluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12F2O It is a secondary alcohol with a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 4-(3,5-Difluorophenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 4-(3,5-Difluorophenyl)butan-2-one using a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in DCM.
Major Products Formed
Oxidation: 4-(3,5-Difluorophenyl)butan-2-one.
Reduction: this compound.
Substitution: 4-(3,5-Difluorophenyl)butyl chloride.
Scientific Research Applications
4-(3,5-Difluorophenyl)butan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)butan-2-ol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways involved can vary, but it often disrupts cell membrane integrity or inhibits key metabolic pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
Voriconazole: A triazole antifungal agent with a similar structure, used to treat serious fungal infections.
Efinaconazole: Another antifungal agent that inhibits fungal lanosterol 14α-demethylase.
Uniqueness
4-(3,5-Difluorophenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds like voriconazole and efinaconazole, it may offer different pharmacokinetic properties and efficacy profiles .
Properties
Molecular Formula |
C10H12F2O |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12F2O/c1-7(13)2-3-8-4-9(11)6-10(12)5-8/h4-7,13H,2-3H2,1H3 |
InChI Key |
VDQFCLLTWKKIKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=CC(=C1)F)F)O |
Origin of Product |
United States |
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